1-Propen-1-ol, 2-methyl-, 1-acetate
Description
Contextualization within Unsaturated Ester Chemistry
Unsaturated esters are a broad class of organic compounds characterized by the presence of at least one carbon-carbon double or triple bond in the alcohol or carboxylic acid portion of the ester. 1-Propen-1-ol, 2-methyl-, 1-acetate belongs to the subset of allyl esters, as the acetate (B1210297) group is attached to an allylic carbon. The reactivity of this compound is dictated by the interplay between the ester functionality and the adjacent alkene.
The presence of the double bond provides a site for a variety of addition reactions, while the ester group can undergo hydrolysis and other nucleophilic acyl substitution reactions. The methyl substituent on the double bond also influences the molecule's steric and electronic properties, distinguishing it from its unmethylated parent, allyl acetate. This substitution can affect reaction rates and the stability of intermediates, a key consideration in synthetic applications. For instance, in polymerization reactions, the methyl group can alter the properties of the resulting polymer.
Academic Significance and Research Trajectories within Vinyl and Allyl Acetate Frameworks
While specific research on this compound is not extensively documented in publicly available literature, its structural relatives, vinyl acetate and allyl acetate, are of immense academic and industrial importance. The research trajectories for these related compounds provide a framework for understanding the potential significance of substituted allyl acetates.
Vinyl Acetate: A cornerstone of the polymer industry, vinyl acetate is the monomer for polyvinyl acetate (PVAc), a widely used adhesive and binder in paints. mdpi.com Research in this area often focuses on:
Catalysis: Developing more efficient and sustainable catalysts for its synthesis from ethylene (B1197577) and acetic acid. researchgate.net
Polymerization: Investigating novel polymerization techniques to control the properties of PVAc and its copolymers.
Degradation Studies: Understanding the aging characteristics and degradation pathways of PVAc-based materials to improve their longevity and conservation. mdpi.com
Allyl Acetate: This compound serves as a versatile chemical intermediate. marketresearchintellect.com Its applications are prominent in the synthesis of other chemicals, including those for the fragrance and flavor industries. marketresearchintellect.com Key research trends include:
Synthesis of Specialty Chemicals: Utilizing allyl acetate as a precursor for producing complex molecules, such as pharmaceuticals and agrochemicals. marketresearchintellect.com
Enhanced Production Methods: Innovating manufacturing processes through new catalysts and optimized reaction conditions to improve yield and cost-effectiveness. marketresearchintellect.com
Sustainable Practices: Exploring greener synthesis routes and the use of renewable feedstocks to minimize environmental impact. marketresearchintellect.com
The study of this compound would likely follow similar research lines, investigating how the 2-methyl substitution influences its reactivity in polymerization, its utility as a synthetic intermediate, and the properties of its derivatives compared to the well-established vinyl and allyl acetates. The methyl group could offer advantages in tuning the electronic and steric environment of the double bond, potentially leading to polymers with different properties or providing alternative pathways in fine chemical synthesis.
Table 2: Comparison of Related Unsaturated Acetates
| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Key Structural Feature |
|---|---|---|---|---|
| This compound | 820-71-3 nist.gov | C₆H₁₀O₂ | 114.14 nist.gov | Allyl acetate with methyl group on C2 |
| Allyl acetate | 591-87-7 | C₅H₈O₂ | 100.12 | Unsubstituted allyl acetate |
| Vinyl acetate | 108-05-4 | C₄H₆O₂ | 86.09 | Acetoxy group on a vinyl carbon |
| Isopropenyl acetate | 108-22-5 nist.gov | C₅H₈O₂ nist.gov | 100.12 nist.govchemeo.com | Acetoxy group on an isopropenyl carbon |
Structure
3D Structure
Properties
IUPAC Name |
2-methylprop-1-enyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5(2)4-8-6(3)7/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJRLZXXSZEIHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=COC(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Investigations for 1 Propen 1 Ol, 2 Methyl , 1 Acetate
Direct Esterification Routes and Catalytic Approaches for Unsaturated Alcohols
Direct esterification of unsaturated alcohols presents a straightforward method for the synthesis of their corresponding esters. This typically involves the reaction of the alcohol with a carboxylic acid or its derivative, such as an acid anhydride (B1165640) or acyl chloride. The use of catalysts is often essential to drive the reaction towards completion and to enhance the reaction rate.
Lewis acids are commonly employed as catalysts in esterification reactions. For instance, the acylation of β-caryophyllene with acetic anhydride has been successfully catalyzed by various Lewis acids, including BF3.Et2O, ZnCl2, FeCl3, I2, and AlCl3. nih.gov Among these, BF3.Et2O was found to be the most efficient, yielding acylated products in significant yields under solvent-free conditions. nih.gov
In addition to traditional Lewis acids, ionic liquids have emerged as effective catalysts and reaction media for esterification. The basic ionic liquid 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) ([EMIM]OAc) has been shown to catalyze the one-pot oxidative esterification of various alcohols using molecular oxygen as the oxidant. nih.gov This method is applicable to both self-esterification and cross-esterification of benzylic and aliphatic alcohols, providing high yields of the corresponding esters under mild conditions. nih.gov The catalytic activity is attributed to the ability of the ionic liquid's cation and anion to form multiple hydrogen bonds with the alcohol's hydroxyl group, thereby activating it for reaction. nih.gov
Furthermore, heterogeneous catalysts offer advantages in terms of ease of separation and reusability. Montmorillonite KSF clay, an environmentally friendly and inexpensive catalyst, has been used for the synthesis of enol acetates from ketones and acetic anhydride. tandfonline.com This method is effective at room temperature and the reaction time can be significantly reduced by using microwave irradiation. tandfonline.com
The table below summarizes various catalytic approaches for direct esterification.
| Catalyst Type | Example Catalyst | Substrates | Key Features |
| Lewis Acid | BF3.Et2O | β-caryophyllene, Acetic Anhydride | High efficiency, solvent-free conditions. nih.gov |
| Ionic Liquid | [EMIM]OAc | Benzylic and Aliphatic Alcohols, O2 | Metal-free, mild conditions, high yields. nih.gov |
| Heterogeneous | Montmorillonite KSF clay | Ketones, Acetic Anhydride | Environmentally friendly, effective at room temperature, microwave-compatible. tandfonline.com |
Indirect Synthetic Pathways via Rearrangement Reactions
Indirect synthetic routes, particularly those involving rearrangement reactions, provide alternative and sometimes more efficient pathways to specific isomers of unsaturated acetates that may be difficult to obtain through direct methods.
Claisen Rearrangement Facilitated by Catalytic Systems
The Claisen rearrangement is a powerful tandfonline.comtandfonline.com-sigmatropic rearrangement that transforms allyl vinyl ethers into γ,δ-unsaturated carbonyl compounds. wikipedia.orgorganic-chemistry.org This reaction is thermally driven and proceeds through a concerted, pericyclic mechanism. wikipedia.org While it can be uncatalyzed at high temperatures, various catalytic systems have been developed to facilitate the reaction under milder conditions and to control its stereoselectivity. wikipedia.orgorganic-chemistry.org
Different variations of the Claisen rearrangement exist, each with its own specific substrates and catalysts:
Johnson-Claisen Rearrangement: Reacts an allylic alcohol with an orthoester in the presence of a weak acid catalyst, like propionic acid, to produce a γ,δ-unsaturated ester. wikipedia.org
Eschenmoser-Claisen Rearrangement: Involves heating an allylic alcohol with N,N-dimethylacetamide dimethyl acetal (B89532) to form a γ,δ-unsaturated amide. wikipedia.org
Ireland-Claisen Rearrangement: An allylic carboxylate is treated with a strong base, such as lithium diisopropylamide, to generate a γ,δ-unsaturated carboxylic acid via a silyl (B83357) ketene (B1206846) acetal intermediate. wikipedia.org
The choice of catalyst and reaction conditions can significantly influence the outcome of the Claisen rearrangement. For instance, the use of geminal dicationic ionic liquids as solvents has been shown to be effective for high-temperature organic reactions, including the Claisen rearrangement. organic-chemistry.org
Other Rearrangement Strategies for Enol and Allyl Acetate Formation
Besides the Claisen rearrangement, other rearrangement reactions can be employed for the synthesis of enol and allyl acetates. These reactions often involve the migration of a group to a different position within the molecule, leading to a more stable isomer. masterorganicchemistry.com
Some notable rearrangement reactions include:
Pinacol Rearrangement: An acid-catalyzed rearrangement of a 1,2-diol to a ketone. libretexts.org
Baeyer-Villiger Rearrangement: The reaction of a peracid with a ketone to yield an ester. libretexts.org
Favorskii Rearrangement: The rearrangement of a cyclopropanone (B1606653) to a carboxylic acid derivative. libretexts.org
These rearrangements, while not all directly producing enol or allyl acetates, are fundamental in synthetic organic chemistry and can be part of a multi-step synthesis to achieve the desired unsaturated acetate. masterorganicchemistry.comlibretexts.org
Novel Catalytic Systems and Ligand Effects in Unsaturated Acetate Synthesis
Recent research has focused on developing novel catalytic systems to improve the efficiency, selectivity, and sustainability of unsaturated acetate synthesis. These systems often involve transition metal catalysts with specifically designed ligands.
For example, in the context of the Tsuji allylation, a palladium-catalyzed reaction, prochiral enol acetates have been successfully used as substrates. nih.gov The use of readily available PHOX ligands in this reaction leads to high enantiomeric excess and tolerates a wide range of functional groups on the allylic component. nih.gov
The metathesis of unsaturated fatty esters, another important transformation for creating new unsaturated compounds, is often catalyzed by ruthenium-based catalysts. researchgate.netacs.org The second-generation Grubbs catalyst, a ruthenium-carbene complex, has shown high activity and selectivity in the cross-metathesis of unsaturated fatty acid methyl esters with eugenol (B1671780) under mild, green conditions. acs.org
The choice of ligand can have a profound effect on the catalyst's performance. In the context of α,β-unsaturated acyl ammonium (B1175870) intermediates, chiral Lewis base catalysts are used to promote various transformations with high stereochemical control. rsc.org Mechanistic insights into these catalytic transformations are crucial for understanding the observed selectivities and for designing more effective catalysts. rsc.org
Mechanistic Studies of Synthetic Reaction Pathways
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and for designing new catalysts. Mechanistic studies often involve a combination of experimental techniques and computational modeling.
Role of Specific Catalysts and Reaction Conditions in Yield and Selectivity
The choice of catalyst and reaction conditions plays a pivotal role in determining the yield and selectivity of a reaction. For example, in the synthesis of 2-methyl-1-phenyl-1-propanol, a related unsaturated alcohol, the use of a Grignard reagent prepared from magnesium and chlorobenzene, followed by reaction with isobutyraldehyde, has been reported. google.com The reaction conditions, such as the solvent (tetrahydrofuran) and the presence of additives, are critical for the success of the synthesis. google.com
In the oxidative acetoxylation of propene to allyl acetate, palladium-based catalysts have demonstrated high activity and selectivity. icm.edu.pl The addition of promoters like platinum or rhodium can enhance the stability and poison resistance of the palladium catalyst. icm.edu.pl The optimal reaction parameters, including temperature, pressure, and catalyst concentration, have been determined to maximize the selectivity towards the desired product. icm.edu.pl
The following table presents data on the influence of reaction conditions on the synthesis of 2-propen-1-ol, 2-methyl-, 1-formate, a related unsaturated ester, from 3-chloro-2-methylpropene (B57409) and sodium formate (B1220265).
| Reactant 1 | Reactant 2 | Catalyst | Reaction Time | Product Yield |
| 3-Chloro-2-methylpropene | Sodium Formate | Copper dichloride / Ascorbic acid | 4 h | 96% |
This data highlights the effectiveness of a copper-based catalytic system in promoting the formation of the formate ester with high yield. chemicalbook.com
Investigating Side Reactions and Isomerization Pathways
The synthesis of 1-Propen-1-ol, 2-methyl-, 1-acetate, also known as methallyl acetate, can be accompanied by the formation of side products and the potential for isomerization. These phenomena are influenced by the chosen synthetic route and reaction conditions. Understanding these pathways is crucial for optimizing reaction yields and ensuring the purity of the final product.
One common method for synthesizing methallyl acetate involves the reaction of methallyl chloride with sodium acetate. While this nucleophilic substitution is generally effective, it is not without the formation of byproducts. A notable side reaction is the hydrolysis of the starting material or the product, leading to the formation of methallyl alcohol. Additionally, the formation of methallyl ether can occur as a competing reaction pathway. chemicalbook.com
Another primary laboratory-scale synthesis is the Fischer esterification of methallyl alcohol with acetic acid, typically catalyzed by a strong acid. The equilibrium nature of this reaction necessitates strategies to drive it towards the product, such as using an excess of one reactant or removing water as it forms. masterorganicchemistry.commasterorganicchemistry.com
Isomerization of the allylic acetate product is a significant consideration, particularly under acidic conditions. The double bond in the methallyl group can potentially migrate, leading to the formation of isomeric acetates. This type of allylic rearrangement is a known phenomenon in related systems and can be catalyzed by transition metals or strong acids. organic-chemistry.orgwikipedia.org For instance, in reactions involving strong Lewis acids like anhydrous aluminum trichloride, methallyl acetate has been observed to undergo rearrangement, resulting in a complex mixture of side products. google.com
Detailed mechanistic studies on the gold-catalyzed rearrangement of allylic acetates suggest a pathway involving the coordination of the gold(I) complex to the alkene. This is followed by an intramolecular nucleophilic attack by the acetate group, forming a six-membered acetoxonium intermediate, which then rearranges to the isomerized product. organic-chemistry.org While not a standard synthetic method for this specific compound, this research provides valuable insight into the potential for isomerization.
The following tables summarize the observed side products in a typical synthesis and the potential isomeric structures that could arise from rearrangement.
Research Findings on Side Product Formation
| Starting Materials | Catalyst/Solvent | Desired Product | Observed Side Products | Reference |
| Methallyl chloride, Sodium acetate | Copper sulfate (B86663) / Water | Methallyl acetate (92%) | Methallyl alcohol (5.5%), Methallyl ether (0.3%) | chemicalbook.com |
| Methallyl alcohol, Acetic acid | Acid catalyst | Methallyl acetate | Water | masterorganicchemistry.com |
Potential Isomerization Pathways of this compound
| Starting Isomer | Catalyst/Conditions | Rearranged Product(s) | Pathway | Reference |
| This compound | Strong acid (e.g., AlCl₃) | Complex mixture of rearranged products | Allylic Rearrangement | google.com |
| General Allylic Acetates | Gold(I) complexes | Isomerized allylic acetates | Intramolecular nucleophilic attack via acetoxonium intermediate | organic-chemistry.org |
Reactivity Profiles and Detailed Reaction Mechanisms of 1 Propen 1 Ol, 2 Methyl , 1 Acetate
Pericyclic Reactions (e.g., Claisen Rearrangements of Derived Allyl Vinyl Ethers)
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that proceeds via a smartstartinstitute.comsmartstartinstitute.com-sigmatropic rearrangement. wikipedia.orgbyjus.com In this concerted, intramolecular process, an allyl vinyl ether is thermally converted to a γ,δ-unsaturated carbonyl compound. organic-chemistry.org The reaction is typically exothermic and proceeds through a highly ordered, six-membered cyclic transition state, often favoring a chair-like conformation. wikipedia.orgorganic-chemistry.org The kinetics are first-order, and the use of polar solvents can accelerate the reaction rate. byjus.com
While direct Claisen rearrangement of 1-propen-1-ol, 2-methyl-, 1-acetate is not applicable, its corresponding allyl vinyl ether can undergo this transformation. The general mechanism involves the concerted movement of six electrons. libretexts.org
Variations of the Claisen rearrangement, such as the Johnson-Claisen and Bellus-Claisen rearrangements, expand the scope of this transformation. The Johnson-Claisen rearrangement utilizes an allylic alcohol and an orthoester to produce a γ,δ-unsaturated ester. wikipedia.org The Bellus-Claisen rearrangement involves the reaction of allylic ethers, amines, or thioethers with ketenes. wikipedia.org
A noteworthy application in biological systems is the enzyme-catalyzed Claisen rearrangement of chorismate to prephenate, a key step in the biosynthesis of aromatic amino acids. libretexts.orglibretexts.org
Transition Metal-Catalyzed Transformations
Transition metal catalysis offers a broad spectrum of transformations for allylic compounds like methallyl acetate (B1210297). mdpi.com These reactions often proceed through the formation of a π-allyl complex via oxidative addition of the allylic acetate to a low-valent metal center, such as palladium(0). acs.org
Cross-Coupling Reactions and Mechanistic Aspects (e.g., related to 2-methyl-2-propen-1-ol)
Cross-coupling reactions are fundamental in forming new carbon-carbon and carbon-heteroatom bonds. youtube.comnih.gov Reactions like the Suzuki-Miyaura, Negishi, and Heck couplings often employ palladium catalysts. masterorganicchemistry.com The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. youtube.com
The closely related compound, 2-methyl-2-propen-1-ol, is frequently used in cross-coupling reactions. For instance, it can be coupled with arylboronic acids in the presence of a nickel catalyst to form methylallyl alkenes. researchgate.net Similarly, palladium-catalyzed reactions of 2-methyl-2-propen-1-ol with various boronic acids yield aromatic-(2-methylallyl) derivatives, though side reactions like deboronation or isomerization can occur. researchgate.net
The mechanism of these cross-coupling reactions typically involves the formation of a metal-alkoxide from the alcohol, which then participates in the catalytic cycle. For methallyl acetate, the reaction would proceed through the formation of a π-allyl palladium intermediate.
Isomerization Studies and Stereochemical Outcomes
The isomerization of alkenes is a synthetically useful transformation. Molybdenum complexes, such as Mo(CO)₆, have been shown to be active for the isomerization of terminal alkenes to internal alkenes under thermal conditions. acs.org For allylic alcohols, ruthenium-catalyzed redox isomerization can convert them into the corresponding carbonyl compounds. rsc.org This process is often the initial step in a one-pot tandem reaction for the reduction of allylic alcohols. rsc.org The stereochemical outcome of such isomerizations is highly dependent on the catalyst and reaction conditions.
Catalytic Hydrogenation and Transfer Hydrogenation Mechanistic Insights (e.g., limitations for methallyl acetate)
Catalytic hydrogenation is a common method for the reduction of alkenes. However, the hydrogenation of the olefinic bond in allylic compounds can sometimes be challenging due to catalyst inhibition or competing reactions. For instance, in the hydrogenation of some esters, the olefinic bond may remain intact while the ester group is reduced. acs.org
Transfer hydrogenation offers an alternative to using molecular hydrogen. This method typically employs a hydrogen donor, such as isopropanol, in the presence of a transition metal catalyst. Iron-catalyzed transfer hydrogenation of allylic alcohols has been reported, where the reaction proceeds through a redox isomerization to an intermediate aldehyde or ketone, which is then hydrogenated. nih.govacs.org However, the substrate scope can be limited; for example, allylic alcohols with certain substitution patterns, such as two methyl groups at specific positions, have been found to be incompatible with some transfer hydrogenation protocols. acs.org
The hydrogenation of methyl acetate to ethanol (B145695) has been studied using copper-based catalysts. aiche.orgresearchgate.net The introduction of a second metal, like platinum, can enhance the activity of the copper catalyst by facilitating the dissociative adsorption of hydrogen. aiche.org
Ligand Effects on Catalytic Activity and Selectivity
The choice of ligand in transition metal-catalyzed reactions is crucial as it significantly influences the catalyst's activity and selectivity. In cross-coupling reactions, ligands stabilize the metal center and modulate its electronic and steric properties. For example, in Suzuki-Miyaura reactions, well-defined palladium(II) precatalysts with specific aminobiphenyl ligands have been developed to improve reaction outcomes. nih.gov
In hydrogenation reactions, the ligand can affect the efficiency and selectivity of the process. For instance, manganese complexes with bidentate aminophosphine (B1255530) ligands have been shown to be effective for the hydrogenation of esters. researchgate.net Similarly, molybdenum complexes bearing bidentate bis(N-heterocyclic carbene) ligands have been used for the catalytic hydrogenation of various esters. acs.org
Electrophilic and Nucleophilic Addition Reactions to the Olefinic Moiety
The double bond in this compound is susceptible to both electrophilic and nucleophilic attack, depending on the reaction conditions and the nature of the attacking species.
Electrophilic Addition:
Alkenes typically act as nucleophiles, reacting with electrophiles. libretexts.org The electrophilic addition of a hydrogen halide (HX) to an unsymmetrical alkene, such as the parent alkene 2-methylpropene, follows Markovnikov's rule. libretexts.orgchemguide.co.uklumenlearning.com The reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. libretexts.org The more stable carbocation is preferentially formed, leading to the regioselective addition of the nucleophile. uomustansiriyah.edu.iq For 2-methylpropene, the addition of HBr yields 2-bromo-2-methylpropane (B165281) as the major product. libretexts.org
Nucleophilic Addition:
Simple alkenes are generally not reactive towards nucleophiles due to their lack of polarity. wikipedia.org However, the presence of an electron-withdrawing group can activate the double bond for nucleophilic attack. smartstartinstitute.cominflibnet.ac.in This type of reaction, known as nucleophilic conjugate addition or 1,4-nucleophilic addition, is common for α,β-unsaturated carbonyl compounds. wikipedia.org The reaction is often base-catalyzed, where the nucleophile adds to the β-carbon, and the resulting negative charge is delocalized onto the oxygen of the carbonyl group. wikipedia.orglibretexts.org While the acetate group in this compound is not as strongly activating as a conjugated carbonyl group, under certain conditions, nucleophilic addition to the double bond may be possible, especially with strong nucleophiles.
Radical Reactions and Their Propagation Mechanisms
The reactivity of this compound in radical reactions is a critical aspect of its chemistry, particularly in the context of polymerization and atmospheric reactions. Radical reactions are chain reactions that involve initiation, propagation, and termination steps.
The gas-phase reaction of the related compound, 2-methyl-2-propen-1-ol, with hydroxyl radicals has been studied, and the rate coefficient can be determined using methods like the comparative rate method or pulsed laser photolysis-laser induced fluorescence. sigmaaldrich.comsarchemlabs.com For the structurally similar isobutyl acetate, the rate constant for its vapor-phase reaction with photochemically-produced hydroxyl radicals is reported to be 5.52 x 10⁻¹² cm³/molecule-sec at 25°C. nih.gov This reaction is significant for understanding the atmospheric lifetime of such compounds. nih.gov
Radical polymerization is a major industrial process for producing a wide variety of polymers. nih.gov This process is applicable to many vinylic monomers. nih.gov While specific studies on the radical polymerization of this compound are not abundant in the provided results, the principles of radical polymerization can be applied. The process would involve:
Initiation: A radical initiator would generate a free radical, which then adds to the double bond of the this compound molecule, creating a new radical species.
Propagation: The newly formed radical would then react with another monomer molecule, propagating the polymer chain.
Termination: The growing polymer chains would eventually be terminated through various mechanisms, such as combination or disproportionation of two radical chains.
It is important to note that the presence of the ester group can influence the reactivity of the double bond and the stability of the resulting radical intermediates.
Oxyanion-Mediated Reactions
Oxyanion-mediated reactions are crucial in understanding the reactivity of alcohols and their derivatives. A study on the self-reaction of the potassium alkoxide of 2-methyl-2-propen-1-ol provides insight into these types of reactions. researchgate.net In this study, the self-reaction leads to the formation of 3,5,5,-trimethyltetrahydropyran-2-ol. researchgate.net
The key step in this transformation is proposed to be an unusual type of Ene reaction. This reaction occurs between 2-methylpropenal (formed in situ) and the allylic alkoxide anion. researchgate.net A significant finding is that the reaction proceeds via a stepwise or highly asynchronous hydride transfer that occurs before the carbon-carbon bond formation. researchgate.net Under different conditions, the condensation of 2-methylpropenal with the potassium alkoxide of 2-methyl-2-propen-1-ol can also yield a bicyclic lactone. researchgate.net
These findings highlight the complex reactivity of the oxyanion derived from 2-methyl-2-propen-1-ol and suggest that similar reactivity could be anticipated for related unsaturated acetates under basic conditions, where saponification could generate the corresponding alkoxide.
Dissociation Pathways and Fragment Ion Formation
Mass spectrometry is a powerful tool for elucidating the structure of molecules by analyzing their fragmentation patterns upon ionization. When a molecule is ionized in a mass spectrometer, it forms a molecular ion (M+•) which can then break down into smaller, charged fragments. libretexts.orgchemguide.co.uk The pattern of these fragments provides a fingerprint of the molecule's structure. libretexts.orgchemguide.co.uk
For esters like this compound, fragmentation can occur through various pathways. Studies on protonated esters have identified several common decomposition modes. cdnsciencepub.com These include the formation of an acylium ion (R-C≡O⁺) and an alcohol, or the formation of a protonated acid and an alkene. cdnsciencepub.com The relative importance of these pathways depends on factors like the protonation exothermicity. cdnsciencepub.com
In the mass spectrum of the related compound isobutyl acetate, isotope tracing studies have helped to identify the origin of different fragment ions. For example, fragments with m/z = 56 and 73 were observed, which, upon labeling with ¹³C, shifted to m/z = 60 and 74, respectively, indicating the number of carbon atoms from the isobutanol precursor in each fragment. nih.gov
The fragmentation of the isomeric propan-1-ol shows the formation of various ions, with the base peak at m/z 31, corresponding to [CH₂OH]⁺. docbrown.info Other significant fragments arise from the loss of a proton, a methyl group, or a hydroxyl group from the molecular ion. docbrown.info Similarly, 2-methylpropan-1-ol shows a base peak at m/z 43, corresponding to the [C₃H₇]⁺ ion. docbrown.info
Based on these general principles, the dissociation of this compound would likely involve:
Cleavage of the ester linkage, potentially forming an acetyl cation (CH₃CO⁺, m/z 43) and a 2-methyl-1-propen-1-ol radical, or a 2-methyl-1-propen-1-oxy radical and an acetyl radical.
Rearrangement reactions followed by fragmentation.
Loss of neutral molecules like acetic acid.
The stability of the resulting carbocations plays a significant role in determining the most abundant fragment ions. libretexts.orgchemguide.co.uk
Interactive Data Table: Common Fragment Ions in Related Compounds
| Compound | Molecular Ion (M+) | Base Peak (m/z) | Other Significant Fragments (m/z) |
| Propan-1-ol | 60 | 31 | 59, 45, 43, 29 |
| 2-Methylpropan-1-ol | 74 | 43 | 56, 42, 41, 31 |
| Isobutyl Acetate | 116 | 43 | 73, 56 |
This table illustrates the common fragment ions observed in the mass spectra of alcohols and esters structurally related to this compound, providing a basis for predicting its fragmentation behavior.
Theoretical and Computational Chemistry Studies on 1 Propen 1 Ol, 2 Methyl , 1 Acetate
Electronic Structure and Bonding Analyses
A comprehensive understanding of a molecule's reactivity and physical properties begins with a detailed analysis of its electronic structure and bonding. For 1-Propen-1-ol, 2-methyl-, 1-acetate, this would involve the use of quantum chemical methods to calculate the molecular orbital (MO) energy levels, shapes, and the distribution of electron density.
Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory are standard tools for such investigations. These calculations would reveal the nature of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter, providing insights into the molecule's kinetic stability and its propensity to undergo electronic transitions.
Table 1: Hypothetical Electronic Properties of this compound
| Property | Predicted Value | Computational Method |
| HOMO Energy | - | DFT/B3LYP/6-31G |
| LUMO Energy | - | DFT/B3LYP/6-31G |
| HOMO-LUMO Gap | - | DFT/B3LYP/6-31G |
| Dipole Moment | - | DFT/B3LYP/6-31G |
Note: The values in this table are hypothetical and would need to be determined by actual quantum chemical calculations.
Quantum Chemical Calculations for Reaction Pathway Elucidation
Quantum chemical calculations are indispensable for mapping out the potential energy surfaces of chemical reactions, thereby elucidating detailed reaction mechanisms. For this compound, this could involve studying its synthesis, such as the esterification of 2-methyl-1-propen-1-ol with an acetylating agent, or its subsequent reactions, like hydrolysis or addition reactions at the double bond.
By locating the transition state structures and calculating their corresponding activation energies, one can predict the feasibility and kinetics of different reaction pathways. Methods like the nudged elastic band (NEB) or intrinsic reaction coordinate (IRC) calculations are commonly used to connect reactants, transition states, and products on the potential energy surface. These computational studies can provide a level of detail that is often difficult to obtain through experimental means alone.
Conformational Analysis and Energetic Landscapes
The flexibility of the ester linkage and the single bonds in this compound allows for the existence of multiple conformations. A thorough conformational analysis would involve systematically exploring the molecule's potential energy surface as a function of its dihedral angles. This process identifies the low-energy conformers and the energy barriers for interconversion between them.
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |
| A | ~180° (anti-periplanar) | 0.0 |
| B | ~60° (gauche) | - |
| C | ~-60° (gauche) | - |
Note: The relative energies are hypothetical and would be determined from a computational conformational search.
Prediction of Spectroscopic Signatures for Mechanistic Insight
Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to confirm molecular structures and gain mechanistic insights. For this compound, these predictions would be highly valuable.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. These predictions, when compared to experimental spectra, can help in the definitive assignment of resonances and confirm the connectivity and stereochemistry of the molecule.
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. This is particularly useful for identifying characteristic functional group vibrations, such as the C=O stretch of the ester and the C=C stretch of the alkene.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and their corresponding absorption wavelengths. This would provide insight into the electronic structure and the nature of the chromophores within the molecule.
By correlating these predicted spectroscopic signatures with the structures of potential intermediates and transition states, it is possible to gain a deeper understanding of reaction mechanisms involving this compound.
Advanced Analytical Methodologies for Studying 1 Propen 1 Ol, 2 Methyl , 1 Acetate in Research Contexts
Chromatographic Techniques for Reaction Mixture Analysis and Separation (e.g., GC-MS applications)
Chromatographic techniques are indispensable for the analysis of reaction mixtures containing isopropenyl acetate (B1210297). Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), stands out as a powerful tool for both qualitative and quantitative analysis.
In research, GC is frequently used to monitor the progress of reactions where isopropenyl acetate is either a reactant or a product. For instance, in the synthesis of isopropenyl acetate from acetone (B3395972) and ketene (B1206846), GC analysis allows for the determination of the product yield by separating the target compound from unreacted starting materials and byproducts. researchgate.netgoogle.com Similarly, in reactions where isopropenyl acetate is used as an acetylating agent, such as in the synthesis of triacetin (B1683017) from glycerol, GC is the primary method to quantify the conversion and yield of the desired products. acs.orgaalto.fi
GC-MS combines the superior separation capabilities of GC with the definitive identification power of MS. This is crucial for analyzing complex mixtures. A method using solid-phase microextraction (SPME) followed by GC-MS has been developed for the headspace analysis of volatile organic compounds in cigarette tobacco, which includes isopropenyl acetate. researchgate.net This demonstrates the technique's sensitivity for detecting the compound even at low concentrations (nanograms per cigarette). researchgate.net
In the context of Friedel-Crafts acylation reactions, GC/MSⁿ (tandem mass spectrometry) has proven effective in unambiguously identifying and differentiating regioisomers in crude reaction mixtures, a task that is challenging with conventional GC-MS due to nearly identical mass spectra of the isomers. researchgate.net This approach, while not directly applied to isopropenyl acetate in the cited study, represents a sophisticated chromatographic method applicable for resolving complex product mixtures from its reactions.
Table 1: GC Parameters for Acetate Analysis
| Parameter | Example Condition for Acetate Analysis | Reference |
| Column Type | Packed glass columns (e.g., PEGA, SE-30, OV-17) or Capillary columns | researchgate.net |
| Injection Mode | Split/Splitless or Headspace SPME | researchgate.netresearchgate.net |
| Carrier Gas | Helium | researchgate.net |
| Temperature Program | Optimized gradient for separation of volatile compounds | researchgate.net |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | acs.orgresearchgate.net |
This table is interactive. Click on the headers to sort.
Spectroscopic Techniques for In Situ Reaction Monitoring and Intermediate Detection
Real-time, or in situ, monitoring of chemical reactions provides invaluable kinetic and mechanistic data without the need for sampling and quenching. Spectroscopic techniques are ideally suited for this purpose.
Raman spectroscopy is a powerful non-invasive technique for monitoring reactions in continuous-flow processes. nih.gov By identifying a unique and intense Raman band for the product, one can track its formation in real-time. For reactions involving isopropenyl acetate, a characteristic band for the C=C or C=O stretch could be used to monitor its consumption or the formation of an acetylated product. The system involves passing the reaction mixture through a flow cell, which is continuously scanned by the spectrometer. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy has also been employed to study reaction mechanisms and detect intermediates. For example, a detailed study of a photochemical transformation in a deuterated solvent (DMSO-d6) using NMR revealed that the reaction proceeded directly without any detectable intermediates. mdpi.com This type of in situ NMR analysis could be applied to reactions of isopropenyl acetate to gain a deeper understanding of the reaction pathway.
Table 2: Spectroscopic Monitoring Techniques
| Technique | Application Principle | Key Advantages | Example Application | Reference |
| Raman Spectroscopy | Monitors unique vibrational bands of reactants or products. | Non-invasive, suitable for flow chemistry, provides real-time kinetic data. | Monitoring the formation of 3-acetylcoumarin (B160212) in a flow reactor. | nih.gov |
| NMR Spectroscopy | Tracks changes in the chemical environment of nuclei (e.g., ¹H, ¹³C). | Provides detailed structural information, can detect intermediates. | Studying a photochemical reaction mechanism in DMSO-d6. | mdpi.com |
This table is interactive. Click on the headers to sort.
Mass Spectrometry for Reaction Product Identification and Structural Elucidation
Mass spectrometry (MS) is a cornerstone for the identification and structural elucidation of chemical compounds. In the context of isopropenyl acetate research, MS, especially when preceded by GC, provides definitive molecular weight and fragmentation data.
The electron ionization (EI) mass spectrum of isopropenyl acetate is characterized by a molecular ion peak (M⁺) and several key fragment ions. The NIST Mass Spectrometry Data Center provides reference spectra for isopropenyl acetate, showing a prominent base peak at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺, which is characteristic of acetate esters. nih.govucdavis.edu
Table 3: Key Mass Fragments for Isopropenyl Acetate (EI-MS)
| m/z (Mass-to-Charge Ratio) | Ion Formula | Relative Intensity | Reference |
| 100 | [C₅H₈O₂]⁺ (Molecular Ion) | Low | ucdavis.edu |
| 85 | [M - CH₃]⁺ | Low | nih.gov |
| 58 | [C₃H₆O]⁺ | Moderate | nih.govucdavis.edu |
| 43 | [C₂H₃O]⁺ (Acetyl cation) | 100% (Base Peak) | nih.govucdavis.edu |
This table is interactive. Click on the headers to sort.
Tandem mass spectrometry (MSⁿ) is particularly useful for distinguishing between isomers that produce similar initial mass spectra. researchgate.net By selecting a specific parent ion and subjecting it to further fragmentation (Collision-Induced Dissociation - CID), unique fragmentation patterns can be generated that are specific to each isomer's structure. This allows for the unambiguous identification of reaction products, such as distinguishing between different regioisomers formed during an acylation reaction. researchgate.net This high level of structural detail is critical for understanding reaction selectivity and optimizing conditions.
Chemical Derivatization Strategies for Enhanced Analytical Resolution and Functional Group Probing
Chemical derivatization involves modifying a compound to make it more suitable for analysis, typically by improving its volatility for GC or its detection response. Interestingly, in the context of isopropenyl acetate, it often serves as the reagent for derivatization rather than the analyte being derivatized.
Isopropenyl acetate is an effective and mild acetylating agent. wacker.comrsc.org It is used to derivatize primary and secondary amines into their corresponding acetamides. researchgate.netrsc.org This derivatization is highly efficient, often proceeding without the need for a solvent or catalyst. rsc.org The resulting N-acetyl derivatives are generally more volatile and thermally stable, making them ideal for GC and GC-MS analysis. This strategy is employed for the qualitative GC analysis of bacterial amines, where they are converted to their acetyl derivatives to improve separation and detection. researchgate.net
This application highlights a unique aspect of isopropenyl acetate in analytical chemistry: its use to "probe" for the presence of specific functional groups (like amines) in a sample by reacting with them to form stable, easily analyzable derivatives. The appearance of the corresponding acetamide (B32628) in a chromatogram after treating a sample with isopropenyl acetate confirms the presence of the amine in the original sample.
Role of 1 Propen 1 Ol, 2 Methyl , 1 Acetate As a Chemical Intermediate in Complex Synthesis
Precursor in the Synthesis of Gamma, Delta-Unsaturated Carbonyl Compounds
A notable application of isopropenyl acetate (B1210297) is as a precursor in the synthesis of γ,δ-unsaturated carbonyl compounds. nih.govsigmaaldrich.com This transformation is frequently accomplished through a zhishangchem.comzhishangchem.com-sigmatropic rearrangement, specifically a variation of the Claisen rearrangement. wikipedia.orgmasterorganicchemistry.comwikipedia.org
One key method is the iridium-catalyzed one-pot synthesis where allyl alcohols react with isopropenyl acetate. nih.govsigmaaldrich.com This process involves the in situ generation of allyl vinyl ethers, which then undergo a Claisen rearrangement to form the target γ,δ-unsaturated carbonyl compounds. nih.govsigmaaldrich.com For example, the reaction of trans-2-methyl-3-phenyl-2-propen-1-ol with isopropenyl acetate in the presence of an iridium catalyst ([IrCl(cod)]2) and a base (Cs2CO3) at elevated temperatures yields 5-methyl-4-phenyl-5-hexen-2-one. nih.govsigmaaldrich.com
Another related pathway is the Carroll rearrangement, which transforms a β-keto allyl ester into a γ,δ-allylketone. wikipedia.org This reaction proceeds through an intermediate enol which rearranges via a Claisen-type mechanism, followed by decarboxylation to yield the final product. wikipedia.orgyoutube.com These rearrangement reactions are powerful tools in organic synthesis for creating carbon-carbon bonds and are utilized in the synthesis of valuable compounds like geranylacetone (B162166) from linalool. wikipedia.org
Table 1: Iridium-Catalyzed Synthesis of a γ,δ-Unsaturated Carbonyl Compound nih.govsigmaaldrich.com
| Reactants | Catalyst & Reagents | Conditions | Product | Yield |
| trans-2-methyl-3-phenyl-2-propen-1-ol + Isopropenyl acetate | [IrCl(cod)]2 (1 mol %), Cs2CO3 (5 mol %) | 100°C for 3h, then 140°C for 15h | 5-methyl-4-phenyl-5-hexen-2-one | 72% |
Building Block for Stereoselective and Enantioselective Syntheses
Isopropenyl acetate serves as a crucial building block in stereoselective and enantioselective synthesis, which aims to create chiral molecules with a specific three-dimensional arrangement. The challenge in using acetate-derived enolates is controlling the formation of a single new stereocenter. wiley-vch.de
In organic synthesis, isopropenyl acetate is used to prepare enol acetates of other ketones. wikipedia.org These resulting enol acetates, or their silyl (B83357) enol ether derivatives, can then participate in highly stereoselective reactions. The Mukaiyama aldol (B89426) reaction, for instance, involves the Lewis-acid-mediated addition of enolsilanes to aldehydes to create β-hydroxy carbonyl compounds with high stereocontrol. wiley-vch.de
Furthermore, palladium-catalyzed asymmetric allylic alkylation (AAA) represents another advanced application. While not directly using isopropenyl acetate as the nucleophile in all documented cases, the principles apply to ketone enolates derived from such precursors. In these reactions, a palladium(0) catalyst with a chiral ligand can facilitate the enantioselective alkylation of ketone enolates, forming a new carbon-carbon bond with high enantiomeric excess. wikipedia.orgresearchgate.net The development of such catalytic asymmetric reactions is vital for producing optically active compounds that are foundational to many pharmaceuticals and agrochemicals. researchgate.net
Applications as a Monomer or Chain Transfer Agent in Polymer and Materials Chemistry
In the field of polymer and materials chemistry, isopropenyl acetate functions as both a monomer and a comonomer. zhishangchem.comresearchgate.net While it homopolymerizes with difficulty compared to other vinyl monomers, it can be copolymerized with monomers like vinyl chloride or methyl methacrylate (B99206) to create modified polymers with specific properties. researchgate.netgoogle.com The resulting polymers, such as poly(isopropenyl acetate), are typically transparent, amorphous, and more rigid than analogous polyvinyl acetates, making them suitable for molding applications. google.com
Research into the emulsion polymerization of isopropenyl acetate (IPA) with acrylic monomers like butyl acrylate (B77674) (BA) and methyl methacrylate (MMA) has been conducted. researchgate.net Terpolymers of BA/MMA/IPA have been successfully synthesized via seeded emulsion polymerization. researchgate.net However, studies have noted that increasing the proportion of IPA in the formulation can lead to lower conversion rates, a phenomenon attributed to the resonance stabilization of the monomer's free radical. researchgate.net
Isopropenyl acetate and similar acetate esters can also act as chain transfer agents (CTAs) in polymerization processes. acs.org In radical polymerization, a CTA can control the molecular weight of the resulting polymer by terminating a growing polymer chain and initiating a new one. This effect has been studied in the polymerization of other monomers, where agents like ethyl acetate and isopropyl alcohol reduce the rate of polymerization through degradative chain transfer reactions. acs.org This property allows for the production of polymers with controlled, often lower, molecular weights and specific end-group functionalities.
Table 2: Properties of Poly(isopropenyl acetate) Homopolymer google.com
| Property | Description |
| Appearance | Transparent, amorphous, non-crystalline solid |
| Molecular Weight | Approx. 10,000 to 60,000 |
| Intrinsic Viscosity | Approx. 0.1 to 0.3 (in acetone (B3395972) at 25°C) |
| Melting Point | Levels off at ~135°C as molecular weight increases |
| Applications | Molding uses, film-forming |
Future Research Directions and Emerging Paradigms in the Study of 1 Propen 1 Ol, 2 Methyl , 1 Acetate
Development of Sustainable and Green Synthetic Routes
The chemical industry's growing emphasis on sustainability is driving research into greener methods for synthesizing 1-propen-1-ol, 2-methyl-, 1-acetate. Traditional synthesis often involves stoichiometric reagents and harsh conditions. Future research is centered on atom-economical and environmentally benign alternatives.
Key research areas include:
Alternative Acyl Donors: Moving away from traditional acetic anhydride (B1165640), researchers are exploring more sustainable acylating agents. Isopropenyl acetate (B1210297), for example, can be used in trans-acetylation reactions catalyzed by various metals, where acetone (B3395972) is the only byproduct.
Catalytic Systems: The development of efficient catalysts is paramount. This includes using non-precious metal catalysts and exploring enzymatic catalysis, which can offer high selectivity under mild conditions.
Solvent-Free Conditions: Conducting the synthesis in the absence of volatile organic solvents is a key goal of green chemistry. Research into solid-state reactions or using the reactants themselves as the solvent medium is a promising avenue.
Below is a table summarizing potential green synthetic routes for this compound.
| Catalyst System | Acyl Donor | Reaction Conditions | Advantages |
| Palladium (II) complex | Isopropenyl acetate | 80 °C, neat | High atom economy, acetone as the only byproduct |
| Lipase (e.g., from Candida antarctica) | Vinyl acetate | 45 °C, organic solvent | Mild conditions, high selectivity, biodegradable catalyst |
| Zeolite H-BEA | Acetic anhydride | 70 °C, solvent-free | Heterogeneous catalyst, easy separation, and reusability |
Exploration of Novel Chemo-, Regio-, and Stereoselective Transformations
Beyond its synthesis, the reactivity of this compound is a fertile ground for research. As a versatile synthetic intermediate, developing new transformations that proceed with high selectivity is a major goal.
Future research will likely focus on:
Asymmetric Catalysis: The development of chiral catalysts for reactions such as asymmetric hydrogenation or cycloadditions would allow for the synthesis of enantiomerically enriched products from this achiral precursor.
Cross-Coupling Reactions: While enol acetates are known to participate in cross-coupling reactions, expanding the scope to include novel coupling partners and catalytic systems (e.g., nickel-catalyzed couplings) is an active area of research. This allows for the formation of carbon-carbon and carbon-heteroatom bonds with high regioselectivity.
Enantioselective Functionalization: Directly functionalizing the double bond of this compound in an enantioselective manner, for instance, through asymmetric dihydroxylation or aminohydroxylation, would provide access to valuable chiral building blocks.
The table below outlines some potential selective transformations.
| Reaction Type | Catalyst | Key Feature | Potential Product Class |
| Asymmetric Hydrogenation | Chiral Iridium-N,P ligand complex | Enantioselective reduction of the double bond | Chiral saturated acetates |
| Suzuki-Miyaura Coupling | Palladium-phosphine complex | Regioselective C-C bond formation | Substituted allyl alcohols or their derivatives |
| Heck Coupling | Palladium on charcoal | Regioselective vinylation of aryl halides | Substituted styrenes |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. The synthesis and subsequent reactions of this compound are well-suited for this transition.
Key aspects of this integration include:
Continuous Synthesis: Designing flow reactors for the continuous production of this compound can lead to higher throughput and better process control compared to batch methods. The use of packed-bed reactors with immobilized catalysts is a particularly promising approach.
Automated Reaction Optimization: Automated synthesis platforms can be used to rapidly screen a wide range of reaction parameters (e.g., temperature, pressure, catalyst loading, residence time) to identify the optimal conditions for the synthesis and transformation of this compound.
Telescoped Reactions: Flow chemistry enables the "telescoping" of multiple reaction steps into a single continuous process without the need for isolating intermediates. For example, the synthesis of this compound could be directly followed by a cross-coupling reaction in a subsequent flow module.
Design and Application of Next-Generation Catalytic Systems
The development of novel catalysts is a cornerstone of advancing the chemistry of this compound. Research is moving beyond traditional homogeneous and heterogeneous catalysts to more sophisticated systems.
Emerging areas in catalysis for this compound include:
Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative for various transformations. Chiral organocatalysts could be particularly valuable for enantioselective reactions.
Biocatalysis: Enzymes and whole-cell systems provide unparalleled selectivity under mild, environmentally friendly conditions. Engineered enzymes could be designed specifically for the synthesis or transformation of this compound.
Nanocatalysis: Catalysts based on metal nanoparticles often exhibit unique reactivity and selectivity due to their high surface-area-to-volume ratio and quantum size effects. The development of well-defined nanocatalysts could lead to more efficient and recyclable catalytic systems.
The following table presents a comparison of next-generation catalytic systems.
| Catalyst Type | Example | Potential Application | Key Advantages |
| Organocatalyst | Chiral phosphoric acid | Asymmetric [4+2] cycloaddition | Metal-free, low toxicity, high enantioselectivity |
| Biocatalyst | Engineered transaminase | Asymmetric amination | High selectivity, mild conditions, green solvent (water) |
| Nanocatalyst | Gold nanoparticles on a support | Selective oxidation | High activity, recyclability, unique selectivity |
Q & A
Q. What are the key spectroscopic markers for identifying 1-Propen-1-ol, 2-methyl-, 1-acetate?
Methodological Answer: Characterization relies on a combination of spectroscopic techniques:
- IR Spectroscopy : Look for acetate carbonyl (C=O) stretching at ~1740–1745 cm⁻¹ and C-O ester vibrations near 1240–1250 cm⁻¹. The methallyl (2-methyl-1-propenyl) group may show C=C stretching around 1640–1680 cm⁻¹ .
- NMR :
- ¹H NMR : Expect signals for the acetate methyl group (δ ~2.05 ppm, singlet) and methallyl methyl (δ ~1.75 ppm, singlet). The vinylic protons (C=CH₂) appear as a doublet of doublets (δ ~4.8–5.2 ppm) .
- ¹³C NMR : The carbonyl carbon (C=O) resonates at δ ~170–172 ppm, while the C=C carbons appear at δ ~115–125 ppm .
- Mass Spectrometry : The molecular ion [M]⁺ at m/z 114 (C₆H₁₀O₂) and fragments like [CH₃CO]⁺ (m/z 43) confirm the acetate group .
Q. What synthetic routes are commonly employed for the preparation of this compound?
Methodological Answer: The compound is typically synthesized via esterification :
- Acid-Catalyzed Acetylation : React 2-methyl-2-propen-1-ol (methallyl alcohol) with acetic anhydride in the presence of a catalyst (e.g., H₂SO₄ or pyridine). Monitor reaction completion via TLC or GC-MS .
- Safety Note : Use anhydrous conditions to avoid hydrolysis of the acetic anhydride. Optimize stoichiometry (e.g., 1:1.2 molar ratio of alcohol to anhydride) for higher yields .
Q. How should researchers handle and store this compound to ensure laboratory safety?
Methodological Answer:
- Hazards : Classified as acute toxicity (oral, Category 4; H302), skin irritation (Category 2; H315), and respiratory tract irritation (H335) .
- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation and skin contact.
- Storage : Keep in a cool, ventilated area away from oxidizers. Use amber glass containers to prevent photodegradation .
Advanced Research Questions
Q. What strategies can resolve stereochemical inconsistencies in the synthesis of derivatives of this compound?
Methodological Answer:
- Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak® columns) to separate enantiomers. Validate with polarimetry or circular dichroism (CD) .
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction. Requires high-purity crystals grown via slow evaporation in nonpolar solvents .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) to verify stereoisomer assignments .
Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?
Methodological Answer:
- Reactivity Simulations : Use density functional theory (DFT) to calculate activation energies for reactions (e.g., nucleophilic acyl substitution or Diels-Alder cycloadditions).
- Transition State Analysis : Identify intermediates and transition states using software like Gaussian. Compare with experimental kinetic data .
- Solvent Effects : Simulate solvent interactions via COSMO-RS to predict reaction outcomes in different media .
Q. What analytical approaches are recommended for detecting trace impurities in this compound samples?
Methodological Answer:
- GC-MS with Headspace Sampling : Detect volatile impurities (e.g., residual acetic acid or methallyl alcohol) using a DB-5MS column and EI ionization. Optimize split ratios to prevent column overload .
- HPLC-PDA : Use reverse-phase C18 columns and UV detection (λ = 210–220 nm) for nonvolatile impurities. Calibrate with spiked standards for quantification .
- ICP-MS : Screen for metal catalysts (e.g., residual H₂SO₄ from synthesis) with detection limits <1 ppb .
Data Contradiction Analysis
Q. How to address discrepancies in reported reaction yields for this compound synthesis?
Methodological Answer:
- Reproducibility Checks : Verify catalyst purity (e.g., H₂SO₄ vs. Amberlyst® resins) and moisture levels in reagents.
- Kinetic Profiling : Use in-situ FTIR to monitor esterification progress and identify side reactions (e.g., hydrolysis) .
- Statistical Design : Apply response surface methodology (RSM) to optimize temperature, catalyst loading, and stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
